molecular formula C5H9NO B13607683 5-Methylpyrrolidin-3-one

5-Methylpyrrolidin-3-one

Cat. No.: B13607683
M. Wt: 99.13 g/mol
InChI Key: BOBWXPSRJYGDGV-UHFFFAOYSA-N
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Description

5-Methylpyrrolidin-3-one is a five-membered lactam (cyclic amide) with a methyl substituent at the 5-position. Its hydrochloride salt, (S)-5-Methylpyrrolidin-3-one hydrochloride (CAS: 2708342-87-2), is commonly utilized in research due to enhanced stability and solubility. Key properties include:

  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight: 135.59 g/mol
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .
  • Hazards: Classified with warnings (H302, H312, H332) for toxicity via ingestion, skin contact, or inhalation .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

5-methylpyrrolidin-3-one

InChI

InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3

InChI Key

BOBWXPSRJYGDGV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives

Compound Name Molecular Formula MW (g/mol) Substituents Key Features/Applications References
(S)-5-Methylpyrrolidin-3-one hydrochloride C₅H₁₀ClNO 135.59 Methyl (C5), HCl salt Intermediate for drug synthesis; high solubility
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride C₁₄H₁₈ClNO 275.76 Benzyl (C1), two methyl (C5), HCl salt Pharmaceutical/agrochemical R&D enhanced steric bulk
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone C₂₄H₂₃NO₂ 357.44 Trityloxymethyl (C5) Protective group in synthetic chemistry
3-Amino-3-methylpyrrolidin-2-one C₅H₁₀N₂O 114.15 Amino (C3), methyl (C3) Potential building block for bioactive molecules
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one C₁₁H₁₃N₂O₂ 205.24 Hydroxy (C3), methyl (C1), pyridinyl (C5) Metabolite (e.g., 3-hydroxycotinine); biochemical studies

Key Differences and Implications

Ring Position (2-one vs. 3-one): this compound and its analogs exhibit varied lactam ring positions. The 3-one configuration (e.g., this compound) confers distinct electronic and steric properties compared to 2-one derivatives (e.g., 3-amino-3-methylpyrrolidin-2-one). The 3-one structure may influence hydrogen-bonding capacity and reactivity in nucleophilic substitutions .

Substituent Effects: Hydrochloride Salts: The HCl salt forms (e.g., this compound hydrochloride) improve aqueous solubility, critical for biological applications . Benzyl and Trityl Groups: Bulky substituents (e.g., benzyl in 1-Benzyl-5,5-dimethylpyrrolidin-3-one) enhance lipophilicity, favoring membrane permeability in drug candidates. The trityl group in 5-(Trityloxymethyl)-2-pyrrolidinone acts as a protective group in multistep syntheses .

Biological Relevance: The pyridinyl and hydroxy-substituted derivative (3-hydroxycotinine) is a nicotine metabolite, highlighting the role of pyrrolidinones in pharmacokinetics .

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